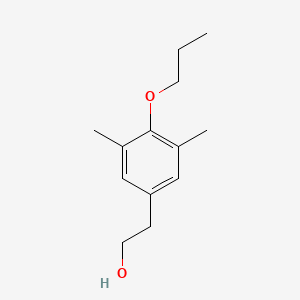

4-n-Propoxy-3,5-dimethylphenethyl alcohol

Beschreibung

4-<i>n</i>-Propoxy-3,5-dimethylphenethyl alcohol is a synthetic aromatic alcohol featuring a phenethyl backbone substituted with a propoxy group at the 4-position and methyl groups at the 3- and 5-positions. This compound’s structure confers unique physicochemical properties, including enhanced lipophilicity due to the alkyl substituents, which may influence its solubility, stability, and biological interactions.

Eigenschaften

IUPAC Name |

2-(3,5-dimethyl-4-propoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-4-7-15-13-10(2)8-12(5-6-14)9-11(13)3/h8-9,14H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFBZQOUOYNABS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1C)CCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Propoxy-3,5-dimethylphenethyl alcohol typically involves the alkylation of 3,5-dimethylphenethyl alcohol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 4-n-Propoxy-3,5-dimethylphenethyl alcohol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to achieve high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-n-Propoxy-3,5-dimethylphenethyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are employed.

Major Products Formed

Oxidation: 4-n-Propoxy-3,5-dimethylbenzaldehyde or 4-n-Propoxy-3,5-dimethylbenzoic acid.

Reduction: 4-n-Propoxy-3,5-dimethylphenethyl alkane.

Substitution: Various substituted phenethyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

4-n-Propoxy-3,5-dimethylphenethyl alcohol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-n-Propoxy-3,5-dimethylphenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-<i>n</i>-Propoxy-3,5-dimethylphenethyl alcohol and related compounds:

Key Findings from Analogs:

Lipophilicity and Bioavailability : The propoxy and dimethyl groups in 4-<i>n</i>-Propoxy-3,5-dimethylphenethyl alcohol likely enhance membrane permeability compared to polar analogs like 4'-hydroxy-4-biphenyl methylene alcohol . This aligns with trends observed in phenethyl derivatives used in drug delivery systems.

Synthetic Pathways : Unlike nitrobenzyl alcohols (e.g., 3-nitrobenzyl alcohol), which are synthesized via nitration followed by reduction , the target compound may require etherification (e.g., Williamson synthesis) and Friedel-Crafts alkylation, as seen in biphenyl alcohol synthesis .

Reactivity : The steric hindrance from the 3,5-dimethyl groups could reduce nucleophilic reactivity compared to unsubstituted phenethyl alcohols, similar to observations in hindered aryl ethers .

Biologische Aktivität

4-n-Propoxy-3,5-dimethylphenethyl alcohol is a compound of interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name : 4-n-Propoxy-3,5-dimethylphenethyl alcohol

- Molecular Formula : C13H18O2

- CAS Number : [Not provided in the search results]

Antioxidant Activity

Research indicates that compounds with similar structures to 4-n-propoxy-3,5-dimethylphenethyl alcohol exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders. The antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals and enhance the body's natural defense mechanisms.

Neuroprotective Effects

Studies suggest that phenethyl alcohol derivatives can exert neuroprotective effects. For instance, related compounds have been shown to improve cognitive functions and reduce anxiety-like behaviors in animal models. These effects are thought to be mediated through pathways involving the Nrf2-Keap1 signaling pathway, which regulates the expression of antioxidant proteins that protect against cellular damage.

Case Studies and Experimental Data

-

Study on Neuroprotection :

- Objective : To evaluate the neuroprotective effects of phenethyl alcohol derivatives.

- Methodology : Administered to aged C57BL/6J mice.

- Results : Improved working memory and reduced neuronal loss were observed. The study highlighted the potential of these compounds in combating age-related cognitive decline.

-

Antioxidant Mechanism Exploration :

- Objective : To investigate the antioxidant mechanisms.

- Methodology : Molecular docking assays were performed to predict interactions with cellular proteins.

- Results : Confirmed that these compounds inhibit the interaction between Nrf2 and Keap1, leading to increased expression of protective genes such as glutathione peroxidase 4 (GPX4) and heme oxygenase 1 (HO-1).

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference Study |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Neuroprotection | Enhances Nrf2 signaling | |

| Cognitive Improvement | Improves memory and reduces anxiety |

Toxicological Considerations

While the biological activities are promising, it is essential to consider the safety profile of 4-n-propoxy-3,5-dimethylphenethyl alcohol. Toxicological studies are necessary to determine any potential adverse effects or toxicity levels associated with its use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.